molecular formula C6H7N3O3S B8693811 N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE CAS No. 88394-22-3

N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE

Cat. No.: B8693811
CAS No.: 88394-22-3
M. Wt: 201.21 g/mol
InChI Key: OGWKKBVTBYBCOW-UHFFFAOYSA-N
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Description

N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE is a heterocyclic compound with the molecular formula C6H7N3O3S This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE typically involves the nitration of 3-methylisothiazole followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 5-Amino-3-methyl-4-nitroisothiazole.

    Reduction: 5-Acetylamino-3-methyl-4-aminothiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methyl-4-nitroisothiazole
  • 5-Acetylamino-3-methyl-4-aminothiazole
  • 3-Methyl-4-nitroisothiazole

Uniqueness

N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE is unique due to the presence of both acetylamino and nitro groups on the isothiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

88394-22-3

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

N-(3-methyl-4-nitro-1,2-thiazol-5-yl)acetamide

InChI

InChI=1S/C6H7N3O3S/c1-3-5(9(11)12)6(13-8-3)7-4(2)10/h1-2H3,(H,7,10)

InChI Key

OGWKKBVTBYBCOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reduced iron (2.94 grams, 50.0 mmol) and 0.30 gram of ammonium chloride were introduced into 20 ml of isopropyl alcohol and 3 ml of water, and the mixture was heated under reflux for 20 minutes. 5-Acetylamino-3-(4-chlorobenzoylmethyl)-4-nitroisothiazole (2.04 grams, 6.00 mmol) was added little by little, and the mixture was heated under reflux for 2 hours. The iron was removed by suction filtration, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated salt water and then dried over anhydrous sodium sulfate. After filtration, the solvent was removed by distillation under reduced pressure. The residue was dissolved in 20 ml of acetic acid and heated under reflux for 2 hours. The mixture was then poured into water and extracted with ethyl acetate. The extract was washed with aqueous bicarbonate and then with saturated salt water, and dried over anhydrous sodium sulfate. After filtration, the solvent was removed by distillation and the material was crystallized from ethyl acetate. Recovery was 1.23 gram (4.22 mmol); Yield was 70.3%; and Melting Point was 210° C.
[Compound]
Name
Reduced iron
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
5-Acetylamino-3-(4-chlorobenzoylmethyl)-4-nitroisothiazole
Quantity
2.04 g
Type
reactant
Reaction Step Two

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